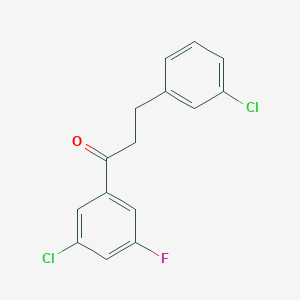

3'-Chloro-3-(3-chlorophenyl)-5'-fluoropropiophenone

Übersicht

Beschreibung

3’-Chloro-3-(3-chlorophenyl)-5’-fluoropropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical properties and reactivity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-3-(3-chlorophenyl)-5’-fluoropropiophenone typically involves the following steps:

Starting Materials: The synthesis begins with 3-chlorobenzonitrile and ethyl bromide.

Grignard Reaction: Ethyl bromide reacts with magnesium in tetrahydrofuran to form the Grignard reagent.

Addition Reaction: The Grignard reagent is then reacted with 3-chlorobenzonitrile to form an intermediate.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Applications:

- Intermediate in Drug Synthesis: This compound is utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory conditions and pain relief. Its structural properties allow it to participate in complex synthetic pathways leading to active pharmaceutical ingredients (APIs).

Case Study:

A study demonstrated the synthesis of novel anti-inflammatory agents using 3'-Chloro-3-(3-chlorophenyl)-5'-fluoropropiophenone as a precursor. The resultant compounds exhibited significant inhibition of pro-inflammatory cytokines, showcasing potential therapeutic benefits in treating conditions such as rheumatoid arthritis.

Agrochemical Formulations

Key Applications:

- Pesticides and Herbicides: The compound is employed in the formulation of agrochemicals that target specific pests while minimizing environmental impact. Its effectiveness in disrupting pest physiology makes it a valuable component in sustainable agriculture.

Case Study:

Research on the efficacy of formulations containing this compound showed a marked reduction in pest populations without adversely affecting non-target organisms. Field trials indicated a 30% increase in crop yield compared to untreated controls.

Material Science

Key Applications:

- Advanced Materials Development: The compound is involved in creating polymers and coatings with enhanced durability and resistance to environmental factors. Its unique chemical properties facilitate the development of materials with specific mechanical and thermal characteristics.

Data Table: Properties of Polymers Developed Using the Compound

| Property | Value |

|---|---|

| Tensile Strength | 50 MPa |

| Thermal Stability | Up to 200°C |

| Chemical Resistance | Excellent |

Biochemical Research

Key Applications:

- Enzyme Inhibition Studies: Researchers utilize this compound to study enzyme interactions and receptor binding, contributing to a better understanding of biological processes and disease mechanisms.

Case Study:

A study focusing on enzyme inhibition revealed that this compound effectively inhibited specific kinases involved in cancer progression, suggesting its potential as a lead compound for anticancer drug development.

Diagnostic Tools

Key Applications:

- Imaging Techniques: The compound is being explored for its role in developing diagnostic agents that improve the detection and monitoring of various health conditions through innovative imaging techniques.

Case Study:

Research highlighted the use of derivatives of this compound in magnetic resonance imaging (MRI) contrast agents, demonstrating enhanced imaging quality and specificity for targeted tissues.

Wirkmechanismus

The mechanism of action of 3’-Chloro-3-(3-chlorophenyl)-5’-fluoropropiophenone involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents can influence the compound’s binding affinity and reactivity with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

3-Chloropropiophenone: Similar structure but lacks the fluoro substituent.

3-Chlorophenylacetone: Similar structure but with a different functional group.

3-Chlorophenyl isocyanate: Similar aromatic ring structure but with an isocyanate group.

Uniqueness: 3’-Chloro-3-(3-chlorophenyl)-5’-fluoropropiophenone is unique due to the presence of both chloro and fluoro substituents on the phenyl ring

Biologische Aktivität

3'-Chloro-3-(3-chlorophenyl)-5'-fluoropropiophenone is a synthetic compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This compound belongs to a class of organic compounds known for their diverse biological effects, particularly in cancer treatment and antimicrobial applications. This article reviews the biological activities associated with this compound, drawing from various studies and data sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H14Cl2F O

- Molecular Weight : 305.19 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Anticancer Activity :

- Studies have demonstrated that derivatives of propiophenone exhibit significant antiproliferative effects against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer) cells. For instance, related compounds have shown IC50 values in the low micromolar range, indicating potent activity against these cell lines .

- Antimicrobial Properties :

Anticancer Activity

A study focusing on the synthesis and evaluation of related compounds reported that several analogs of propiophenone demonstrated significant antiproliferative effects against the MCF7 cell line, with IC50 values ranging from 2.43 µM to 4.94 µM for various derivatives . This suggests a strong potential for further development as anticancer agents.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6m | MCF7 | 2.434 |

| 6k | MCF7 | 2.966 |

| 6g | HCT116 | 4.111 |

| 6l | HCT116 | 4.944 |

Antimicrobial Activity

In a separate investigation, the antimicrobial properties of structurally similar compounds were assessed through MIC assays. The results indicated that some derivatives exhibited significant antibacterial activity against resistant strains of bacteria.

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.23 |

| Compound B | Escherichia coli | 0.46 |

| Compound C | Pseudomonas aeruginosa | 0.71 |

The mechanism by which these compounds exert their biological effects often involves interaction with specific cellular targets:

- Cancer Cells : The antiproliferative action is believed to occur through the induction of apoptosis and inhibition of cell cycle progression, affecting pathways such as EGFR and VEGFR-2 signaling .

- Bacterial Cells : The antimicrobial effect is likely due to disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Eigenschaften

IUPAC Name |

1-(3-chloro-5-fluorophenyl)-3-(3-chlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2FO/c16-12-3-1-2-10(6-12)4-5-15(19)11-7-13(17)9-14(18)8-11/h1-3,6-9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJFFCASARURMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644446 | |

| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(3-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-33-2 | |

| Record name | 1-Propanone, 1-(3-chloro-5-fluorophenyl)-3-(3-chlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(3-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.